Cas no 899731-34-1 (butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate)

Butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate is a synthetic organic compound featuring a 1,2,3-thiadiazole core linked to a benzoate ester through an amide bond. The presence of the thiadiazole moiety imparts potential biological activity, making it a candidate for applications in agrochemical or pharmaceutical research. The ethyl substitution on the thiadiazole ring enhances lipophilicity, potentially improving membrane permeability. The butyl ester group contributes to solubility in organic solvents, facilitating formulation in various chemical processes. This compound may serve as an intermediate in the synthesis of more complex molecules, particularly those targeting thiadiazole-based bioactive agents. Its structural features suggest utility in exploratory studies involving heterocyclic chemistry.
butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate structure
899731-34-1 structure
Product Name:butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate
CAS No:899731-34-1
MF:C16H19N3O3S
MW:333.40536236763
CID:5486107
Update Time:2025-06-15

butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate Chemical and Physical Properties

Names and Identifiers

    • butyl 4-[(4-ethylthiadiazole-5-carbonyl)amino]benzoate
    • butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate
    • Inchi: 1S/C16H19N3O3S/c1-3-5-10-22-16(21)11-6-8-12(9-7-11)17-15(20)14-13(4-2)18-19-23-14/h6-9H,3-5,10H2,1-2H3,(H,17,20)
    • InChI Key: BXFZGCONKFTPHK-UHFFFAOYSA-N
    • SMILES: C(OCCCC)(=O)C1=CC=C(NC(C2SN=NC=2CC)=O)C=C1

butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate Pricemore >>

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Additional information on butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate

Recent Advances in the Study of Butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate (CAS: 899731-34-1)

Butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate (CAS: 899731-34-1) is a novel chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique thiadiazole and benzoate moieties, has shown promising potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and evaluating its efficacy in preclinical models.

The synthesis of butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate involves a multi-step process that includes the coupling of 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid with 4-aminobenzoic acid, followed by esterification with butanol. Researchers have reported improved yields and purity through the use of novel catalysts and reaction conditions, which are critical for scaling up production for further studies. The compound's structural integrity and purity have been confirmed using advanced analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry.

In vitro studies have demonstrated that butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate exhibits potent inhibitory effects on key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). These findings suggest its potential as a lead compound for developing new anti-inflammatory drugs. Additionally, the compound has shown selective cytotoxicity against certain cancer cell lines, with minimal effects on normal cells, indicating its potential as a targeted anticancer agent.

Recent pharmacokinetic studies have explored the bioavailability and metabolic stability of butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate. Results indicate that the compound has moderate oral bioavailability and a favorable metabolic profile, with minimal hepatic clearance. These properties make it a promising candidate for further development. However, challenges such as solubility and formulation optimization remain to be addressed to enhance its therapeutic efficacy.

In conclusion, butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate (CAS: 899731-34-1) represents a promising scaffold for drug development, with demonstrated biological activities and a manageable pharmacokinetic profile. Future research should focus on in vivo efficacy studies, toxicity assessments, and formulation improvements to advance this compound toward clinical trials. The ongoing exploration of its therapeutic potential underscores the importance of interdisciplinary collaboration in chemical biology and pharmaceutical sciences.

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